N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide, also known as MP-470, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer treatment. It is a multitargeted agent that inhibits several signaling pathways involved in cancer development and progression.
Wirkmechanismus
N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide exerts its anticancer effects by inhibiting several signaling pathways involved in cancer development and progression, including the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways. It also inhibits DNA repair mechanisms and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to increase the efficacy of radiation and chemotherapy, reduce tumor growth and metastasis, and improve overall survival in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide in lab experiments include its multitargeted mechanism of action, its ability to enhance the efficacy of other cancer treatments, and its minimal toxicity. However, its limitations include the need for further studies to determine its safety and efficacy in humans and the potential for drug resistance.
Zukünftige Richtungen
For N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide research include clinical trials to determine its safety and efficacy in humans, the development of combination therapies with other cancer treatments, and the identification of biomarkers to predict patient response to treatment. Additionally, further studies are needed to determine the optimal dosage and treatment duration for this compound.
Synthesemethoden
N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of piperidine with 4-bromobenzoyl chloride to form 4-piperidinylbenzoyl chloride. The resulting compound is then reacted with 2-(2-methylprop-1-en-1-yloxy)benzoic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit tumor growth and metastasis, enhance radiation and chemotherapy efficacy, and improve overall survival in animal models.
Eigenschaften
IUPAC Name |
N-[1-[2-(2-methylprop-2-enoxy)benzoyl]piperidin-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-13(2)12-23-16-7-5-4-6-15(16)17(20)19-10-8-14(9-11-19)18-24(3,21)22/h4-7,14,18H,1,8-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERPARTXMKIMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)N2CCC(CC2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.